molecular formula C9H20ClNO2 B2819439 8-Aminononanoic acid;hydrochloride CAS No. 2551118-93-3

8-Aminononanoic acid;hydrochloride

Cat. No. B2819439
CAS RN: 2551118-93-3
M. Wt: 209.71
InChI Key: AGTDOTUQMPISMU-UHFFFAOYSA-N
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Description

8-Aminononanoic acid hydrochloride is a chemical compound with the CAS Number: 2551118-93-3 . It has a molecular weight of 209.72 .


Molecular Structure Analysis

The Inchi Code for 8-Aminononanoic acid hydrochloride is 1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

  • A study explored the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives, highlighting their potential as antimicrobial agents​​.
  • Another research focused on the synthesis and antibacterial properties of 8-nitrofluoroquinolone derivatives, investigating their effectiveness against gram-positive and gram-negative bacterial strains​​.

Nanoparticle Synthesis and Applications

  • Tyrosine, an amino acid, was demonstrated as an excellent reducing agent for the synthesis of stable silver nanoparticles in water, showing potential for assembling phase-transferred silver nanoparticles at the air-water interface​​.

Protein Analysis and Quantification

  • The amino acid composition analysis of proteins, a crucial technique in medical and food science research, involves hydrolysis followed by chromatographic separation and detection of residues​​.

Corrosion Inhibition

  • Research on the corrosion inhibition properties of newly synthesized diamine derivatives on mild steel in hydrochloric solution provides insights into the protective applications of amino acid derivatives in industrial contexts​​.

Organic Synthesis and Catalysis

  • The synthesis of aminoboronic acids and their applications in bifunctional catalysis highlight the role of amino acid derivatives in facilitating various organic reactions​​.

These papers, while not directly addressing 8-Aminononanoic acid;hydrochloride, showcase the diverse applications of amino acid derivatives in fields ranging from antimicrobial activity to corrosion inhibition and organic synthesis. The specific applications of 8-Aminononanoic acid;hydrochloride might be inferred based on the broader utility of related compounds in these areas.

properties

IUPAC Name

8-aminononanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDOTUQMPISMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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